Product packaging for Schaftoside(Cat. No.:CAS No. 51938-32-0)

Schaftoside

Cat. No.: B1680920
CAS No.: 51938-32-0
M. Wt: 564.5 g/mol
InChI Key: MMDUKUSNQNWVET-WMRYYKKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schaftoside (C₂₆H₂₈O₁₄), apigenin-6-C-β-d-glucopyranosyl-8-C-α-L-arabinopyranoside, is a naturally occurring di-C-glycosylflavone found in several medicinal plants. This compound is characterized by a direct carbon-carbon bond between the sugar moieties and the flavone backbone, granting it superior stability against enzymatic and acid hydrolysis compared to O-glycosides. It is a prominent bioactive constituent in herbs such as Clinacanthus nutans , Grona styracifolia , and Desmodium styracifolium . Recent pharmacological investigations have revealed several promising research applications for this compound. Its potent anti-inflammatory properties have been demonstrated in vitro, where it significantly downregulated the expression of key pro-inflammatory mediators, including iNOS, COX-2, PGE2, TNF-α, and IL-6 in LPS-induced RAW 264.7 macrophages . Research indicates this activity is mediated through the inhibition of the NF-κB signaling pathway . Furthermore, studies suggest this compound attenuates neuroinflammation by suppressing the TLR4/Myd88 pathway and reducing Drp1-related mitochondrial fission in microglia, presenting a potential research avenue for stroke and other neurological conditions . In models of acute liver injury, this compound exhibited hepatoprotective effects by activating the Nrf2/GPX4 pathway, thereby inhibiting ferroptosis—a form of iron-dependent cell death . Emerging evidence also points to antidepressant-like effects in mouse models, potentially linked to the reduction of pro-inflammatory cytokines in the hippocampus . Additional research areas include wound healing, where it shows anti-inflammatory and endothelial-protective effects , and antidiabetic research, where in silico studies predict inhibitory activity on multiple diabetic-associated proteins . Pharmacokinetic studies using physiologically based pharmacokinetic (PBPK) modeling indicate that this compound is extensively excreted unchanged in urine and bile, with its clearance highly dependent on renal function . This product is provided as a high-purity chemical reference standard. It is intended for research purposes only, strictly within laboratory settings. This compound is NOT intended for use in diagnostic procedures, drug development, or any human or veterinary therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B1680920 Schaftoside CAS No. 51938-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51938-32-0

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26+/m0/s1

InChI Key

MMDUKUSNQNWVET-WMRYYKKOSA-N

SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Schaftoside;  Apigenin 6-C-glucoside-8-C-arabinoside

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Schaftoside

Distribution Across Higher Plant Taxa

Specific Botanical Sources of Academic Interest

Triticum aestivum (Wheat)

Schaftoside has been identified in wheat (Triticum aestivum L.), a globally significant cereal crop belonging to the Poaceae family. Research focusing on the phytochemical profile of wheat has detected the presence of this flavonoid glycoside. Specifically, studies have reported the identification of apigenin-6-C-arabinoside-8-C-glucoside (isothis compound) in wheat seedlings. While this is an isomer of this compound, the presence of such closely related compounds suggests the metabolic pathways for their synthesis are active in the plant. Further analysis of different wheat varieties and tissues may provide more detailed insights into the distribution and concentration of this compound itself.

Lychnis chalcedonica

Lychnis chalcedonica L., commonly known as the Maltese cross or scarlet lychnis, is a perennial flowering plant in the Caryophyllaceae family. wikipedia.org Scientific investigations into the chemical constituents of this plant have successfully isolated this compound from its aerial parts. This finding is significant as it highlights the plant as a natural source of this particular flavonoid.

Prosopis Species

The genus Prosopis, belonging to the Fabaceae family, comprises various species of trees and shrubs native to America, Africa, and Asia. uees.edu.ec Several species within this genus have been found to contain this compound. The phytochemical composition of Prosopis plants is rich in C-glycosyl flavones, with this compound being frequently identified alongside compounds such as isothis compound, vicenin II, vitexin (B1683572), and isovitexin. uees.edu.ec This consistent presence across different Prosopis species underscores the chemotaxonomic significance of these compounds within the genus. uees.edu.ecresearchgate.net

Ephedra gerardiana

Ephedra gerardiana Wall. ex Stapf, a member of the Ephedraceae family, is a shrub-like plant found in the Himalayan region. researchgate.netumt.edu.pk While the genus Ephedra is often recognized for its alkaloid content, studies have also revealed the presence of a diverse array of flavonoids. High-pressure liquid chromatography-mass spectrometry (HPLC-MS) analysis of the methanolic extract of Ephedra gerardiana has identified several flavonoid glycosides, including this compound. researchgate.net Its occurrence alongside other flavonoids like afzelin, herbacetin (B192088) 7-O-glucoside, and vicenin-2 contributes to the complex phytochemical makeup of this plant. researchgate.net

Grona styracifolia

Grona styracifolia (Osb.) H.Ohashi & K.Ohashi is a synonym for Desmodium styracifolium (Osb.) Merr. As such, the information regarding the natural occurrence of this compound in Desmodium styracifolium is directly applicable to Grona styracifolia. This plant is a recognized source of this compound, which is a key flavonoid constituent.

Ethnopharmacological Contexts and Traditional Medicinal Uses

The plants containing this compound have been utilized in various traditional medicine systems for centuries. The ethnopharmacological uses of these plants are often linked to the biological activities of their constituent compounds, including flavonoids like this compound.

Triticum aestivum , or common wheat, has been a staple food for millennia, but it also holds a place in traditional medicine. bohrium.comresearchgate.netnih.gov In Traditional Chinese Medicine (TCM), different parts of the wheat plant are used for various therapeutic purposes. medicinetraditions.com The grain is considered to have a neutral to slightly cool temperature and a sweet taste. medicinetraditions.com It is traditionally used to nourish the heart yin and calm the spirit, addressing conditions such as agitation, irritability, restlessness, and insomnia. medicinetraditions.com It is also believed to benefit the kidneys and promote urination. medicinetraditions.com Externally, wheat flour has been used in poultices for inflammations, boils, and gout. medicinetraditions.com Wheatgrass, the young grass of the common wheat plant, is used in Ayurvedic medicine and is described as an immune-modulator, antioxidant, and diuretic. rroij.com It is traditionally used for conditions related to acidity, colitis, and kidney malfunction. rroij.com

Lychnis chalcedonica has been investigated for its effects on blood viscosity. Extracts of the plant have been studied for their hemorheological properties, with research indicating they can limit the growth of blood viscosity and platelet aggregation. nih.gov This suggests a potential traditional application in conditions related to blood circulation, although detailed ethnobotanical records are not as extensive as for other plants.

The genus Prosopis includes species that have been widely used in the traditional medicine of various cultures in America, Africa, and Asia. uees.edu.ecresearchgate.net These plants have been employed to treat a broad spectrum of ailments, including asthma, diabetes, diarrhea, fever, skin inflammations, and rheumatism. uees.edu.ecresearchgate.netwjarr.com The pods, leaves, and bark are used to prepare remedies for conditions such as conjunctivitis, malaria, and stomach aches. uees.edu.ecresearchgate.net The anti-inflammatory, antimicrobial, and antidiabetic effects observed in preclinical studies are consistent with the ethnopharmacological uses of these plants. uees.edu.ecresearchgate.net The C-glycosyl flavones, including this compound, are believed to be responsible for many of these biological activities. uees.edu.ecresearchgate.net

Interactive Data Table: Natural Occurrence of this compound

Botanical NameFamilyCommon NamePlant Part Containing this compound
Triticum aestivumPoaceaeWheatSeedlings
Lychnis chalcedonicaCaryophyllaceaeMaltese CrossAerial Parts
Desmodium styracifoliumFabaceae-Whole Plant
Prosopis SpeciesFabaceaeMesquite-
Ephedra gerardianaEphedraceaeGerard's JointfirStems
Grona styracifoliaFabaceae-Whole Plant

Interactive Data Table: Ethnopharmacological Uses of this compound-Containing Plants

PlantTraditional Use
Triticum aestivumNourishes heart yin, calms spirit, promotes urination, anti-inflammatory (external use). medicinetraditions.com
Lychnis chalcedonicaPotential use in blood circulation disorders. nih.gov
Desmodium styracifoliumUrinary tract stones, diuretic, anti-inflammatory, liver ailments. nih.govnih.govms-editions.clmytour.vnresearchgate.net
Prosopis SpeciesAsthma, diabetes, diarrhea, fever, skin inflammations, rheumatism. uees.edu.ecresearchgate.netwjarr.com
Ephedra gerardianaAsthma, nasal congestion, diaphoretic, diuretic, fever, rheumatism. umt.edu.pknaturalmedicinalherbs.netpfaf.org

Biosynthesis and Metabolic Pathways of Schaftoside

Enzymatic Pathways and Key Biosynthetic Enzymes

The initial substrate for the C-glycosylation pathway leading to schaftoside is a 2-hydroxyflavanone (B13135356) aglycone. nih.govnih.govnih.govuni.lunih.gov

The biosynthesis of (iso)schaftosides is sequentially catalyzed by two homologous yet functionally distinct C-glycosyltransferases, designated CGTa and CGTb. nih.govuni.lu Research has led to the cloning and characterization of 14 such CGTa and CGTb enzymes from diverse plant species, including dicots and monocots like Scutellaria baicalensis, Glycyrrhiza uralensis, Oryza sativa ssp. japonica, and Zea mays. nih.gov Structural analyses, including the resolution of crystal structures for five CGTs, have provided insights into their catalytic mechanisms, demonstrating that functional switching between enzymes like SbCGTb and SbCGTa can be achieved through targeted mutagenesis of key amino acid residues. nih.govuni.lu

The first step in the di-C-glycosylation pathway is the C-glucosylation of the 2-hydroxyflavanone aglycone, a reaction specifically catalyzed by CGTa enzymes. nih.govnih.govnih.govuni.lumetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov This enzymatic reaction involves the transfer of a glucose moiety, with UDP-glucose serving as the sugar donor. nih.govuni.lu The glucosylation typically occurs at the C-6 position of the 2-hydroxyflavanone aglycone. nih.gov For instance, studies involving the overexpression of CGTa (specifically Gs07G20770 from Grona styracifolia) in Escherichia coli have demonstrated its ability to produce C-glucosyl-2-hydroxynaringenin when 2-hydroxynaringenin (B191524) is provided as a substrate. invivochem.cn

Following the initial C-glucosylation, CGTb enzymes catalyze the second C-glycosylation step: the C-arabinosylation of the mono-C-glucoside intermediate. nih.govnih.govnih.govuni.lumetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov This reaction utilizes UDP-arabinose as the sugar donor and results in the addition of an arabinosyl group at the C-8 position of the mono-C-glucoside. nih.gov Experimental evidence, such as the co-expression of CGTa (Gs07G20770) and CGTb (Gs07G20750) in E. coli with 2-hydroxynaringenin, has successfully yielded C-glucosyl-C-arabinosyl-2-hydroxynaringenin, an intermediate in this compound formation. invivochem.cn

CGTa and CGTb, despite their high sequence homology within the same plant, exhibit notable differences in their sugar acceptor and donor selectivities. nih.govuni.lu Glycosyltransferases (GTs) are known for their specificity regarding the type and position of the glycosidic linkage formed. fishersci.ca While initially believed to possess absolute specificity for a single donor and acceptor, subsequent research has shown that GTs can accommodate modifications to the acceptor sugar, provided certain structural requirements are met. fishersci.ca In GT-B fold enzymes, which include CGTs, the C-terminal domain is primarily responsible for binding the nucleotide-sugar donor, while the N-terminal domain is involved in recognizing the acceptor substrate. wikipedia.org Some CGTs have demonstrated high catalytic efficiency specifically with UDP-arabinose. uni.lu Furthermore, specific amino acid residues, such as D390, have been identified as crucial in controlling sugar donor selectivity. thegoodscentscompany.com

Chalcone (B49325) synthase (CHS) plays a foundational role in the broader flavonoid and isoflavonoid (B1168493) biosynthesis pathways, catalyzing the initial formation of chalcone. amdb.online Recent genomic studies, particularly on Grona styracifolia – a plant known for its high this compound content – have illuminated the involvement of CHS and Isoflavone (B191592) 2'-Hydroxylase (HIDH) in this compound biosynthesis. invivochem.cnmpg.defishersci.nlwikipedia.orgwikipedia.org The genome of G. styracifolia shows an expansion of genes encoding both CHS and HIDH, suggesting their critical contribution to the robust production of this compound. mpg.defishersci.nlwikipedia.orgwikipedia.org Integrative analyses combining metabolomic and transcriptomic data have identified 13 CGTs and eight HIDHs as key enzymes within the this compound biosynthetic network in G. styracifolia. invivochem.cnmpg.defishersci.nlwikipedia.orgwikipedia.org Functional studies, including metabolic engineering in Escherichia coli, have confirmed the direct involvement of these identified CHS, HIDH, and CGT genes in this compound production. invivochem.cnmpg.defishersci.nlwikipedia.orgwikipedia.org Notably, the co-expression of CGTa, CGTb, and HIDH in E. coli has successfully enabled the de novo production of (iso)this compound. invivochem.cn

C-Glycosyltransferases (CGTs): CGTa and CGTb

Genetic and Genomic Underpinnings of this compound Biosynthesis

The high levels of this compound observed in certain plants, such as Grona styracifolia, are linked to specific genetic and genomic features. mpg.defishersci.nlwikipedia.orgwikipedia.org Genomic sequencing of G. styracifolia has revealed that while it did not undergo recent whole-genome duplication, it shares an ancestral polyploidy event with other legume species. mpg.defishersci.nlwikipedia.orgwikipedia.org This ancient polyploidy event is associated with the expansion of critical genes, including those encoding chalcone synthase (CHS) and isoflavone 2'-hydroxylase (HIDH). mpg.defishersci.nlwikipedia.orgwikipedia.org Furthermore, G. styracifolia-specific tandem gene duplication events have led to a significant expansion of C-glucosyltransferase (CGT) genes, which are indispensable for this compound biosynthesis. mpg.defishersci.nlwikipedia.orgwikipedia.org

Integrative analyses, combining metabolome and transcriptome data from G. styracifolia, have pinpointed 13 CGTs and eight HIDHs as being actively involved in the this compound biosynthetic pathway. invivochem.cnmpg.defishersci.nlwikipedia.orgwikipedia.org Functional validation through hairy root transgenic systems and in vitro enzyme activity assays has confirmed the authentic roles of these identified CGTs and HIDHs in the biosynthesis of this compound within G. styracifolia. invivochem.cnmpg.defishersci.nlwikipedia.org This unique genetic architecture, encompassing both ancestral polyploidy-driven gene expansions (CHS, HIDH) and G. styracifolia-specific tandem duplications (CGT), collectively contributes to the plant's robust capacity for this compound biosynthesis. invivochem.cnwikipedia.org

Gene Expansion Events (e.g., CHS, HIDH, CGT)

Genomic analyses have shed light on the evolutionary events contributing to the robust biosynthesis of this compound in plants. Ancestral polyploidy events, specifically the papilionoid polyploidy event, have been identified as drivers for the expansion of key genes such as chalcone synthase (CHS) and isoflavone 2'-hydroxylase (HIDH). nih.govfishersci.ca Furthermore, plant-specific tandem gene duplications, particularly in Grona styracifolia, have led to the expansion of C-glucosyltransferase (CGT) genes. nih.govfishersci.ca These gene expansion events are understood to contribute, at least partially, to the high levels of this compound observed in certain plant species.

Transcriptomic and Metabolomic Integration Analyses

Integrated transcriptomic and metabolomic analyses have proven invaluable in deciphering the molecular mechanisms underlying this compound biosynthesis. These "omics" approaches allow for a comprehensive understanding of gene regulation in metabolic processes and facilitate the identification of crucial genes and metabolites within the pathway. In Grona styracifolia, integrative analyses have successfully identified 13 C-glycosyltransferases (CGTs) and eight isoflavone 2'-hydroxylases (HIDHs) that are actively involved in the this compound biosynthetic pathway. nih.govfishersci.ca Transcriptome analysis has further revealed the presence of homologous genes in 119 other plant species, underscoring the widespread nature of this biosynthetic pathway. uni.lu Metabolomic analysis, by monitoring changes in metabolite content, provides insights into the correlation between gene expression levels and the accumulation of specific compounds.

Functional Genomics Studies (e.g., RNA Interference, Overexpression)

Functional genomics studies, including techniques like RNA interference (RNAi) and gene overexpression, have been instrumental in validating the roles of specific enzymes in this compound biosynthesis. The in vivo functions of CGTa and CGTb enzymes have been experimentally verified through such studies in a variety of plants, including Scutellaria baicalensis, Glycyrrhiza uralensis, Oryza sativa ssp. japonica, and Zea mays. uni.lu In Grona styracifolia, functional studies utilizing hairy root transgenic systems and in vitro enzyme activity assays have further confirmed that the identified CGTs and HIDHs are indeed responsible for this compound production. nih.gov

Crystal Structure Analysis of Biosynthetic Enzymes

Crystal structure analysis provides atomic-level insights into the mechanisms of biosynthetic enzymes. The crystal structures of five C-glycosyltransferases (CGTs) involved in the biosynthesis of (iso)schaftosides have been successfully resolved, offering a detailed understanding of their catalytic features. uni.lunih.gov Beyond CGTs, the crystal structure of 2-hydroxyisoflavanone (B8725905) dehydratase (2-HID), an enzyme critical in the broader isoflavonoid biosynthesis pathway, has also been reported. These structural elucidations are fundamental for comprehending the precise molecular interactions and catalytic mechanisms that drive this compound formation.

Enzyme Functional Switch Mechanisms

Research has demonstrated the remarkable plasticity of enzymes involved in this compound biosynthesis. A functional switch, specifically from SbCGTb to SbCGTa (from Scutellaria baicalensis), has been achieved through targeted structural analysis and site-directed mutagenesis of key amino acids. uni.lunih.gov This capability to alter enzyme function provides valuable insights into the evolutionary divergence and catalytic versatility of these C-glycosyltransferases.

Reconstitution of Biosynthetic Pathways in Heterologous Systems (e.g., E. coli)

The reconstitution of the this compound biosynthetic pathway in heterologous systems, particularly in Escherichia coli, represents a significant advancement for sustainable production. guidetopharmacology.org This process involves the introduction of genes necessary for the production of precursors, such as naringenin (B18129) and 2-hydroxynaringenin, along with the relevant C-glycosyltransferases. guidetopharmacology.org A notable challenge in E. coli is the absence of a native UDP-arabinose supply, which is a required sugar donor for this compound. This limitation has been overcome by introducing heterologous enzymes, such as UDP-xylose synthase (SmUxs) and UDP-xylose 4-epimerase (SmUxe) from Sinorhizobium meliloti, to enable the conversion of UDP-glucose to UDP-arabinose within the E. coli chassis.

Through optimized fed-batch fermentation and precursor supplementation strategies, significant titers of this compound have been achieved in engineered E. coli strains. This successful heterologous reconstitution provides a promising platform for the efficient and sustainable manufacturing of this compound and other complex flavonoid compounds.

Table 1: this compound Production in Engineered E. coli

CompoundTiter (mg/L)
This compound19.87
Isothis compound0.41 (in sCZ114) guidetopharmacology.org

Biological Role of this compound in Plant Defense Mechanisms

This compound and its isomer, isothis compound, are recognized as important plant defense chemicals. uni.luciteab.comnih.gov Their biosynthesis is intrinsically linked to the plant's ability to respond to various environmental challenges. uni.lu

A notable example of this compound's defensive role is its association with resistance against the brown planthopper (BPH, Nilaparvata lugens) in rice. This compound has been identified as a compound that contributes to rice's resistance against this significant insect pest. Mechanistically, this compound interacts with the NlCDK1 protein in rice. This interaction leads to the suppression of NlCDK1 phosphorylation on its Thr-14 site, thereby inhibiting its activation as a kinase. This discovery reveals a novel mechanism by which rice plants defend themselves against BPH. Beyond insect herbivory, flavonoids, including this compound, are also known to play crucial roles in plant responses to various abiotic stresses.

Advanced Analytical Methodologies for Schaftoside Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of phytochemical analysis, enabling the separation of individual compounds from intricate mixtures. For schaftoside research, several high-performance liquid chromatography (HPLC) based methods are pivotal.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a highly sensitive and specific method for the determination of this compound. nih.govnih.gov This technique combines the superior separation efficiency of UPLC, which utilizes smaller particle size columns to achieve higher resolution and faster analysis times, with the precise detection and quantification capabilities of tandem mass spectrometry.

In a typical UPLC-MS/MS analysis of this compound, separation is often achieved on a C18 column, such as a UPLC HSS T3 or a Waters CORTECS T3 column. nih.govnih.gov The mobile phase commonly consists of a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization efficiency. nih.govnih.gov Detection is performed using an electrospray ionization (ESI) source, often in positive ion mode, coupled with multiple reaction monitoring (MRM) for quantitative analysis. nih.govresearchgate.net This targeted approach allows for the selective detection of this compound even in complex samples like rat plasma. nih.govnih.gov The method demonstrates excellent linearity over a wide concentration range, for instance, from 1 to 2000 ng/mL or 5 to 500 ng/mL, with high correlation coefficients (r > 0.99). nih.govnih.gov

Table 1: UPLC-MS/MS Method Parameters for this compound Analysis

ParameterDetailsReference
Chromatography System UPLC nih.gov
Column UPLC HSS T3 nih.govresearchgate.net
Mobile Phase Methanol and water (with 0.1% formic acid) nih.govresearchgate.net
Flow Rate 0.4 mL/min nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Linearity Range 1-2000 ng/mL nih.gov
Correlation Coefficient (r) > 0.99 nih.gov

This table provides an example of typical UPLC-MS/MS parameters used for the analysis of this compound.

High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA)

High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector is another robust method for the simultaneous determination of this compound and other flavonoids. nih.gov This technique is valued for its reliability and the ability to acquire UV-Vis spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment.

For the analysis of this compound, separation is commonly performed on a C18 column, like a Gemini C18 column, using a gradient elution of two mobile phases. nih.gov The method's validation demonstrates excellent linearity with correlation coefficients (r²) of 0.9999. nih.gov The limits of detection (LOD) and quantification (LOQ) for this compound can be as low as 0.01-0.11 µg/mL and 0.04-0.34 µg/mL, respectively. nih.gov HPLC-PDA has been successfully applied to quantify this compound in various plant extracts, such as in Melandrium firmum, where the content was found to be in the range of 0.02-2.54 mg/g. nih.gov

Table 2: HPLC-PDA Method Validation for this compound Quantification

ParameterResultReference
Linearity (r²) 0.9999 nih.gov
Limit of Detection (LOD) 0.01-0.11 µg/mL nih.gov
Limit of Quantification (LOQ) 0.04-0.34 µg/mL nih.gov
Extraction Recovery 97.6-105.6% nih.gov
Intra-day Precision (RSD) < 1.71% nih.gov
Inter-day Precision (RSD) < 1.46% nih.gov

This table summarizes the validation parameters for a typical HPLC-PDA method for this compound analysis.

High-Speed Countercurrent Chromatography (HSCCC) for Preparative Isolation

For the isolation of this compound in larger quantities for further research, High-Speed Countercurrent Chromatography (HSCCC) is a valuable preparative technique. nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. mdpi.comwikipedia.org

In the preparative isolation of this compound from fruit extracts, for example, a suitable two-phase solvent system is selected. nih.gov The separation is based on the differential partitioning of the compound between the two immiscible liquid phases. globalresearchonline.net HSCCC has been successfully used to isolate this compound along with other flavonoid C-glycosides like vicenin II, orientin, and vitexin (B1683572) from Passiflora tripartita fruit extracts. nih.gov This technique provides a means to obtain pure this compound for detailed structural and biological studies.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing detailed information about its molecular weight and fragmentation patterns.

Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS)

Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS) is a powerful hyphenated technique for the identification and characterization of this compound in complex mixtures. phcog.comnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound with minimal fragmentation.

In LC-ESI-MS/MS analysis, this compound can be identified by its specific retention time and mass-to-charge ratio (m/z). phcog.com In negative ionization mode, this compound typically exhibits a deprotonated molecular ion [M-H]⁻ at m/z 563. phcog.comnih.gov Further fragmentation (MS/MS) of this ion provides characteristic product ions. For this compound, key fragment ions are observed at m/z 473 [M-H-90]⁻, corresponding to the loss of an arabinose unit, and m/z 443 [M-H-120]⁻, corresponding to the loss of a glucosyl unit. phcog.com These specific fragmentation patterns are crucial for the unambiguous identification of this compound. phcog.com

Table 3: LC-ESI-MS/MS Fragmentation of this compound

Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Neutral LossCorresponding MoietyReference
56347390Arabinose phcog.com
563443120Glucose phcog.com
563353210 (120+90)Glucose + Arabinose nih.gov

This table details the characteristic fragmentation pattern of this compound observed in LC-ESI-MS/MS analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique that has found application in the analysis of various biomolecules, including phenolic compounds like this compound. mdpi.comwikipedia.org In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. wikipedia.org

While less commonly reported for this compound specifically compared to ESI, MALDI-TOF (Time-of-Flight) MS can be a useful tool for determining the molecular weight of flavonoid glycosides. mdpi.comcreative-proteomics.com It has been used for the characterization of phenolic compounds in various plant extracts. mdpi.com The technique is particularly advantageous for its high throughput and sensitivity. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Interaction Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe protein structure, dynamics, and interactions. thermofisher.comnih.gov The methodology is based on the principle that amide hydrogens on the protein backbone exchange with deuterium (B1214612) atoms when the protein is placed in a deuterated buffer, such as heavy water (D₂O). nist.gov The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. thermofisher.com Mass spectrometry is then used to measure the increase in protein mass resulting from the deuterium uptake. nist.gov

When a small molecule ligand like this compound binds to a protein, it can alter the protein's conformation or directly shield specific regions from the solvent. nih.gov This interaction changes the rate of deuterium exchange in the affected areas. By comparing the deuterium uptake of the protein in its free state versus its ligand-bound state, researchers can identify the binding interface and allosteric effects. thermofisher.comnih.gov Regions of the protein that show reduced deuterium uptake upon this compound binding are inferred to be part of the binding site or areas that become conformationally rigid. nih.gov This technique is highly sensitive and is not limited by the size of the protein complex, making it an effective method for mapping protein-ligand interaction sites. thermofisher.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of natural products like this compound. hyphadiscovery.com The process involves using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the molecule's atomic connectivity and spatial arrangement.

For this compound, ¹H NMR spectra provide information about the number and environment of protons in the molecule. researchgate.net However, C-glycosylflavones such as this compound can exhibit rotational isomerism due to restricted rotation around C-C bonds, which leads to complex or duplicated signals in the NMR spectrum at room temperature. researchgate.net To overcome this, variable temperature (VT) NMR experiments can be performed. By increasing the temperature, the rate of rotation increases, leading to the coalescence of signals and a clearer spectrum. researchgate.net

2D NMR experiments are crucial for assembling the complete structure. Techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to piece together fragments like the sugar moieties and the apigenin (B1666066) core. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting the sugar units to the apigenin flavonoid core at the correct C-6 and C-8 positions and for linking the A, B, and C rings of the flavonoid structure. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Probes through-space interactions between protons, providing information about the 3D conformation of the molecule. hyphadiscovery.com

Through the careful analysis of these datasets, the complete structure of this compound as apigenin-6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranoside was elucidated. ebi.ac.ukresearchgate.net

Computational and In Silico Approaches in Analytical Chemistry

Computational and in silico methods are increasingly used in analytical chemistry to supplement experimental data, predict molecular interactions, and guide method development. nih.govekb.eg These approaches use computer simulations to model the behavior of molecules, saving time and resources. ekb.eg

For this compound, molecular docking is a prominent in silico technique used to predict how it binds to a protein target. leafletpub.com This method involves placing a 3D model of the this compound molecule into the binding site of a protein receptor and calculating the binding affinity, often expressed as a binding energy score. eco-vector.com For instance, a molecular docking study screened this compound against the main protease (Mpro) of SARS-CoV-2, predicting a strong binding affinity (-8.7 kcal/mol) stabilized by multiple hydrogen bonds. eco-vector.com Such studies help identify potential biological targets and understand the molecular basis of a compound's activity. leafletpub.com

Molecular dynamics (MD) simulations can further refine the findings from molecular docking. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding and conformational changes that may occur. eco-vector.com These computational tools are invaluable for interpreting experimental results and for the rational design of new analytical and biochemical studies. nih.gov

Method Validation and Stability Studies for Quantitative Analysis

Developing and validating robust analytical methods is essential for the accurate quantification of this compound in various samples, such as plant extracts and biological fluids. kinampark.com Method validation ensures that an analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, stability, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, often coupled with photodiode array (PDA) or tandem mass spectrometry (MS/MS) detectors, have been developed and validated for this compound. researchgate.netresearchgate.net For instance, a UPLC-PDA method was validated for quantifying this compound and its isomer, isothis compound, demonstrating excellent linearity (r² = 0.9999) over a concentration range of 0.5-500 µg/mL. researchgate.net Similarly, a sensitive LC-MS/MS method for rat plasma showed good linearity from 0.5 to 500 ng/mL. researchgate.net

Stability studies are a critical component of validation, assessing the analyte's integrity under various conditions (e.g., storage, freeze-thaw cycles, and processing steps). kinampark.com Stability tests for this compound have shown that it is stable during sample acquisition, preparation, and storage procedures for pharmacokinetic studies. researchgate.net A variable temperature proton quantitative NMR (VT-¹H-qNMR) study also assessed stability, finding that this compound was stable in a DMSO-d₆ solution for at least 8 hours. nih.gov

The tables below summarize findings from various method validation studies for this compound.

Table 1: Validation Parameters for this compound Quantification by UPLC-PDA This table is interactive. Users can sort and filter the data.

Parameter Result Concentration Range Source
Linearity (r²) 0.9999 0.5-500 µg/mL researchgate.net
Limit of Detection (LOD) 0.125 µg/mL N/A researchgate.net

Table 2: Validation Parameters for this compound Quantification by LC-MS/MS in Rat Plasma This table is interactive. Users can sort and filter the data.

Parameter Result Concentration Range Source
Linearity (r) > 0.99 1-2000 ng/mL researchgate.net
Linearity (r²) > 0.9925 Not Specified researchgate.net
Lower Limit of Quantification (LLOQ) 1.66 ng/mL N/A researchgate.net
Intra-day Precision (RSD) < 13.20% Not Specified researchgate.net
Inter-day Precision (RSD) < 13.20% Not Specified researchgate.net
Accuracy (RE%) -8.47% to 10.90% Not Specified researchgate.net

Table 3: Validation Parameters for this compound Quantification by VT-¹H-qNMR This table is interactive. Users can sort and filter the data.

Parameter Result Concentration Range Source
Linearity (R²) 0.998 5.01-30.09 mg/mL nih.gov
Limit of Quantification (LOQ) 2.45 mg/mL N/A nih.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Isothis compound
Apigenin
Orientin
Isoorientin
Vitexin
Luteolin (B72000)
Ferulic acid
1,4-Dinitrobenzene
Acetonitrile
Methanol
Formic acid
Heavy water (D₂O)

Pharmacological Investigations and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Schaftoside exerts its pharmacological effects by intervening in complex cellular signaling cascades. Key among these is its ability to regulate pathways essential for cellular homeostasis and response to stress, including the autophagy-lysosomal system and protein phosphorylation networks governed by CaMKII-δ.

The autophagy-lysosomal pathway (ALP) is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular health. mdpi.comnih.gov this compound has been shown to regulate this pathway by addressing lysosomal dysfunction and promoting the activation of autophagy.

Lysosomal dysfunction is a state where the degradative capacity of lysosomes is compromised, often leading to the accumulation of cellular waste and contributing to pathology. nih.govmdpi.com Research has demonstrated that this compound can effectively ameliorate lysosomal dysfunction. nih.govnih.gov In experimental models, conditions that impair lysosomal function, as indicated by a decrease in the lysosomal marker Lamp1 and reduced lysosomal acidification, were reversed by this compound treatment. researchgate.net The compound was found to improve lysosomal content and promote the necessary acidic environment for enzymatic degradation within these organelles. researchgate.net

Table 1: Effect of this compound on Markers of Lysosomal Function

MarkerConditionEffect of this compoundReference
Lamp1 ContentImpaired Lysosomal FunctionIncreased researchgate.net
Lysosomal AcidificationImpaired Lysosomal FunctionPromoted researchgate.net
Lysosomes and PhagosomesAngiotensin II TreatmentIncreased Number researchgate.net

Autophagy is a catabolic process involving the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. mdpi.comyoutube.com this compound has been identified as an activator of this process. nih.govnih.gov By restoring lysosomal function, this compound facilitates the clearance of autophagic cargo. researchgate.net Transmission electron microscopy has shown an increase in the number of autophagosomes in cells treated with this compound. researchgate.net Furthermore, the compound mitigates the accumulation of autophagy markers such as LC3II and p62, indicating an enhanced autophagic flux rather than an inhibition of autophagosome formation. researchgate.net Mechanistically, this compound's autophagy-promoting effects have also been linked to the regulation of the AMPK/mTOR signaling pathway. umw.edu.plresearchgate.net

Table 2: this compound's Impact on Autophagy Markers

MarkerObservationImplicationReference
AutophagosomesIncreased number observed via TEMActivation of autophagy researchgate.net
LC3II and p62Mitigated accumulationEnhanced clearance and autophagic flux researchgate.net
AMPK/mTOR PathwayRegulation by this compoundA molecular mechanism for autophagy activation umw.edu.plresearchgate.net

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a crucial enzyme that phosphorylates a wide range of proteins, playing a key role in various cellular functions. nih.gov The delta isoform, CaMKII-δ, is particularly implicated in cardiac physiology and pathology. nih.gov this compound has been identified as the first small molecule to inhibit CaMKII-δ activity through a unique allosteric mechanism. nih.govnih.gov

Allosteric regulation involves the binding of a modulator to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. nih.govnih.gov this compound functions as an allosteric inhibitor of CaMKII-δ. nih.govnih.gov It targets a unique active pocket located near the ATP-binding site. nih.govnih.gov This binding allosterically mediates the conformation of CaMKII-δ, leading to the inhibition of its kinase activity. nih.govnih.gov This mode of action distinguishes it from many other kinase inhibitors that directly compete for the ATP-binding site.

The primary function of CaMKII-δ is to phosphorylate substrate proteins, thereby regulating their activity. nih.gov By allosterically modulating the enzyme's conformation, this compound effectively inhibits this protein phosphorylation. nih.govnih.gov This inhibition of CaMKII-δ's catalytic activity is a key downstream consequence of its binding and is central to its observed pharmacological effects, including the regulation of the lysosomal-autophagy pathway. nih.govnih.gov The inhibition of excessive CaMKII-δ-dependent phosphorylation has been shown to be a protective mechanism in various pathological conditions. frontiersin.org

Table 3: Summary of this compound's Interaction with CaMKII-δ

MechanismDescriptionConsequenceReference
Binding Site A unique active pocket near the ATP-binding siteAllosteric mediation of CaMKII-δ conformation nih.govnih.gov
Mode of Action Allosteric InhibitionInhibition of protein phosphorylation nih.govnih.gov
Significance First identified small molecule allosteric inhibitor of CaMKII-δRegulation of the lysosomal-autophagy pathway nih.govnih.gov

TLR4/MyD88 Pathway Inhibition

This compound has been shown to suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway. In a study involving oxygen-glucose deprivation (OGD)-stimulated BV2 microglia cells, this compound effectively inhibited this pathway, an effect comparable to that of TAK242, a known TLR4 inhibitor nih.gov. This inhibition is significant as the TLR4/MyD88 pathway is a critical component of the innate immune system that, when activated by stimuli like lipopolysaccharides, triggers a cascade leading to the production of pro-inflammatory cytokines nih.govmdpi.com. The suppression of this signaling pathway is a key mechanism behind this compound's anti-neuroinflammatory effects nih.gov.

Mitochondrial Dynamics Regulation (e.g., Drp1 Expression and Phosphorylation, Fission Reduction)

This compound plays a regulatory role in mitochondrial dynamics, specifically by inhibiting mitochondrial fission. The process of mitochondrial fission is primarily mediated by the dynamin-related protein 1 (Drp1) nih.govnih.gov. In studies with OGD-stimulated BV2 microglia cells, treatment with this compound resulted in a significant decrease in the expression, phosphorylation (at Ser 616), and translocation of Drp1 to the mitochondria nih.govmdpi.com. This inhibition of Drp1 activity prevents excessive mitochondrial fission, a process linked to cellular stress and neuroinflammation nih.govmdpi.com. The regulation of mitochondrial dynamics is linked to its effects on the TLR4/MyD88 pathway, suggesting that this compound's protective actions are mediated, at least in part, by reducing TLR4/MyD88/Drp1-related mitochondrial fission nih.gov.

Target Pathway/ProcessKey Protein AffectedEffect of this compoundCell ModelObserved Outcome
TLR4/MyD88 SignalingTLR4, MyD88Suppression of the pathwayBV2 microglia cellsReduced neuroinflammation
Mitochondrial DynamicsDrp1Decreased expression, phosphorylation, and translocationBV2 microglia cellsInhibition of mitochondrial fission

Farnesoid X Receptor (FXR) Signaling Activation in Metabolic Regulation

This compound has been identified as a potential agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis nih.govresearchgate.netnih.gov. Studies have demonstrated that this compound can activate FXR, which in turn helps to protect against acetaminophen-induced hepatotoxicity nih.govresearchgate.net. This activation of FXR by this compound leads to the induction of genes for phase II detoxifying enzymes and phase III drug efflux transporters researchgate.net. Furthermore, this compound-mediated FXR activation can modulate the metabolic pathway of eicosanoids, which are key signaling molecules in inflammation researchgate.net. In high-fat diet-induced mouse models, this compound treatment was shown to upregulate FXR, contributing to the alleviation of hepatic lipid accumulation nih.gov.

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

Cyclin-Dependent Kinase 1 (CDK1) is a key protein that, in complex with cyclin B, stimulates the progression of the cell cycle, particularly at the G2/M checkpoint nih.govnih.gov. Overexpression or dysregulation of CDK1 is implicated in the proliferation of cancer cells, making it a therapeutic target nih.gov. While the inhibition of CDK1 is a recognized anti-cancer strategy, the direct inhibitory effect of this compound on CDK1 has not been detailed in the available scientific literature.

Anti-inflammatory and Immunomodulatory Activities

This compound exhibits significant anti-inflammatory and immunomodulatory properties through its influence on various enzymes and signaling molecules central to the inflammatory response.

Inhibition of Pro-Inflammatory Enzymes (e.g., Secretory Phospholipase A2, Lipoxygenase, Cyclooxygenase 2)

Pro-inflammatory enzymes such as secretory phospholipase A2 (sPLA2), lipoxygenase (LOX), and cyclooxygenase 2 (COX-2) are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes nih.govucsf.edunih.govnih.gov. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs ucsf.edunih.gov. Research indicates that this compound exerts its anti-inflammatory effects by modulating these pathways, although the mechanism appears to be indirect. Through the activation of the Farnesoid X Receptor (FXR), this compound can fine-tune the generation of both pro- and anti-inflammatory eicosanoids by altering their metabolic pathways researchgate.net. This modulation results in a decrease in hepatic inflammation, suggesting an indirect regulatory role on the products of enzymes like COX and LOX researchgate.net.

Downregulation of Pro-Inflammatory Cytokine Expression (e.g., IL-1β, TNF-α, IL-6)

A primary mechanism of this compound's anti-inflammatory action is the downregulation of pro-inflammatory cytokine expression. In OGD-stimulated BV2 microglia cells, this compound was found to significantly inhibit both the mRNA and protein expression of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) nih.gov. This effect is directly linked to its inhibition of the upstream TLR4/MyD88 signaling pathway, which is responsible for triggering the transcription of these cytokines nih.gov.

ActivityMolecular TargetMechanismResult
Anti-inflammatoryPro-inflammatory enzymes (indirectly)FXR-mediated fine-tuning of eicosanoid generationDecreased hepatic inflammation
ImmunomodulatoryPro-inflammatory cytokines (IL-1β, TNF-α, IL-6)Inhibition of mRNA and protein expression via TLR4/MyD88 pathway suppressionReduced expression of pro-inflammatory mediators

Regulation of Host Cell Immune Response

This compound has been shown to modulate the immune response of host cells. Proteomics analysis and cytokine assays have revealed that this compound can regulate the immune and inflammatory responses. researchgate.netnih.gov This anti-inflammatory activity has been observed in models of acute lung injury induced by lipopolysaccharides nih.gov.

In in vitro studies using RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated significant anti-inflammatory effects. At a concentration of 40 μM, this compound effectively reduced the mRNA expression of key genes involved in inflammation, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), prostaglandin E4 (PGE4), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The most substantial reduction was seen in iNOS expression, which was also confirmed at the protein level. nih.gov This suggests that this compound mitigates inflammation, at least in part, by inhibiting the NF-κB signaling pathway nih.gov.

Further research has indicated that this compound can inhibit the expression of proinflammatory cytokines such as IL-1β, TNF-α, and IL-6 in oxygen-glucose deprivation (OGD)-stimulated BV2 microglia cells. This effect is associated with the suppression of the TLR4/Myd88 signaling pathway nih.gov.

Antioxidant Mechanisms and Oxidative Stress Mitigation

This compound exhibits notable antioxidant properties, contributing to its potential therapeutic effects by mitigating oxidative stress. researchgate.net This activity is attributed to its ability to scavenge free radicals and modulate the levels of endogenous antioxidant enzymes researchgate.netnih.gov.

This compound has demonstrated the ability to scavenge free radicals in a concentration-dependent manner. researchgate.net This activity helps to neutralize reactive oxygen species (ROS), which can cause cellular damage if they accumulate excessively. nih.gov The free radical scavenging potential of flavonoids like this compound is often linked to the specific arrangement of hydroxyl groups on their chemical structure researchgate.net. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this antioxidant capacity mdpi.comnih.gov.

In addition to directly scavenging free radicals, this compound can also enhance the body's own antioxidant defense systems. It has been shown to restore the activity of antioxidant enzymes that are reduced during conditions of oxidative stress. researchgate.net While the specific mechanisms for this compound are still under investigation, flavonoids, in general, are known to influence the expression and activity of enzymes such as catalase, glutathione peroxidase, and superoxide dismutase, which play crucial roles in detoxifying ROS mdpi.commdpi.com.

Antiviral Effects

This compound has emerged as a compound of interest for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.gov Its mechanisms of action include the direct inhibition of key viral enzymes and interference with the viral replication process researchgate.netnih.govresearchgate.net.

Research has identified this compound as an inhibitor of two critical proteases of the SARS-CoV-2 virus: the 3-chymotrypsin-like protease (3CLpro) and the papain-like protease (PLpro). researchgate.netnih.gov These proteases are essential for the cleavage of viral polyproteins, a necessary step in the virus's replication cycle embopress.orgnih.gov. This compound was found to inhibit 3CLpro and PLpro with IC50 values of 1.73 ± 0.22 and 3.91 ± 0.19 μmol/L, respectively. researchgate.netnih.gov The inhibitory action is believed to result from non-covalent interactions with specific amino acid residues in the active sites of these proteases, including H41, G143, and R188 of 3CLpro, and K157, E167, and A246 of PLpro. researchgate.netnih.gov

Inhibition of SARS-CoV-2 Proteases by this compound
Viral ProteaseIC50 (μmol/L)
3CLpro1.73 ± 0.22
PLpro3.91 ± 0.19

By inhibiting essential proteases, this compound effectively hampers the replication of the SARS-CoV-2 virus. researchgate.netnih.govmdpi.com Studies in Vero E6 cells, a cell line used for virology research, have shown that this compound can inhibit the SARS-CoV-2 virus with an EC50 of 11.83 ± 3.23 μmol/L. researchgate.netnih.gov The inhibition of viral replication is a key mechanism for many antiviral drugs, which often work by targeting viral polymerases or, as in this case, proteases, to prevent the virus from multiplying within host cells. nih.govnih.govebsco.com

Antiviral Activity of this compound against SARS-CoV-2
ParameterValue (μmol/L)Cell Line
EC5011.83 ± 3.23Vero E6

Neurobiological and Neurological Activity in Preclinical Models

This compound, a flavonoid glycoside, has been the subject of preclinical research to evaluate its potential effects on the central nervous system. These investigations have explored its role in seizure control, mood regulation, and modulation of neuroinflammatory processes, revealing promising, though preliminary, evidence of its neuropharmacological activity.

Emerging preclinical evidence suggests that this compound may possess anticonvulsive properties. In a study utilizing a pentylenetetrazol (PTZ)-induced seizure model in zebrafish, pretreatment with this compound demonstrated a significant suppression of seizure-like behavior and a prolongation of the onset of seizures. The underlying mechanisms of this anticonvulsant effect appear to be multifactorial. This compound was observed to downregulate the expression of c-fos, a marker of neuronal activity, during seizures. Furthermore, it mitigated the upregulation of apoptotic cells induced by PTZ. The anti-inflammatory properties of this compound were also implicated, as it downregulated the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1 beta (IL-1β), as well as the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This modulation of the inflammatory response was accompanied by a reduction in the recruitment of immunocytes. Additionally, this compound was found to modulate oxidative stress by decreasing levels of catalase (CAT) while increasing levels of glutathione peroxidase-1a (GPx1a) and manganese superoxide dismutase (Mn-SOD). These findings suggest that this compound's anticonvulsive action may be attributed to its ability to suppress apoptosis, downregulate inflammatory responses, and modulate oxidative stress, thereby protecting against seizures in this preclinical model.

Table 1: Effects of this compound on Seizure-Related Markers in a Zebrafish Model

MarkerEffect of this compound PretreatmentImplicated Pathway
c-fos expression DownregulationNeuronal Activity
Apoptotic cells Decrease in upregulationApoptosis
Interleukin-6 (IL-6) DownregulationInflammation
Interleukin-1 beta (IL-1β) DownregulationInflammation
NF-κB DownregulationInflammation
Immunocyte recruitment ReductionInflammation
Catalase (CAT) Decreased levelsOxidative Stress
Glutathione peroxidase-1a (GPx1a) Increased levelsOxidative Stress
Manganese superoxide dismutase (Mn-SOD) Increased levelsOxidative Stress

This compound has demonstrated potential antidepressant and anxiolytic effects in murine models of depression and anxiety. researchgate.netnih.govnih.gov In studies involving male C57BL/6 mice subjected to chronic unpredictable mild stress (CUMS) and lipopolysaccharide (LPS) treatment to induce depression- and anxiety-like behaviors, administration of this compound resulted in significant behavioral improvements. researchgate.netnih.govmdpi.com Specifically, this compound treatment led to a notable decrease in immobility time in both the forced swim and tail suspension tests, which are indicative of antidepressant activity. researchgate.netnih.govmdpi.com Furthermore, an increase in sucrose preference was observed in the sucrose preference test, suggesting a reduction in anhedonia, a core symptom of depression. researchgate.netnih.govmdpi.com The anxiolytic potential of this compound was evidenced by a reduction in feeding latency in the novelty-suppressed feeding test. researchgate.netnih.govmdpi.com These behavioral findings suggest that this compound may exert both antidepressant and anxiolytic-like effects in preclinical models. researchgate.netnih.govnih.gov

Table 2: Behavioral Effects of this compound in Mouse Models of Depression and Anxiety

Behavioral TestParameter MeasuredEffect of this compound
Forced Swim Test Immobility TimeDecreased
Tail Suspension Test Immobility TimeDecreased
Sucrose Preference Test Sucrose PreferenceIncreased
Novelty-Suppressed Feeding Test Feeding LatencyReduced

The antidepressant and anxiolytic effects of this compound are thought to be closely linked to its ability to modulate neuroinflammation. researchgate.netnih.govnih.gov In the same preclinical models of depression, the behavioral improvements observed with this compound administration were accompanied by a significant reduction in the levels of pro-inflammatory cytokines. researchgate.netnih.govmdpi.com Specifically, enzyme-linked immunosorbent assays (ELISA) revealed that this compound lowered the levels of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in both the serum and the hippocampus of the CUMS mice. researchgate.netnih.govmdpi.com This reduction in key inflammatory mediators in a brain region critical for mood and memory suggests that the therapeutic potential of this compound for depression and anxiety may be mediated, at least in part, through its anti-inflammatory properties within the central nervous system. researchgate.netnih.govnih.gov

Table 3: Effect of this compound on Pro-inflammatory Cytokines

CytokineLocationEffect of this compound
Interleukin-1 beta (IL-1β) Serum & HippocampusLowered Levels
Interleukin-6 (IL-6) Serum & HippocampusLowered Levels
Tumor Necrosis Factor-alpha (TNF-α) Serum & HippocampusLowered Levels

Metabolic Regulation

In addition to its neurobiological activities, this compound has been investigated for its potential role in metabolic regulation, with a focus on its effects on glucose metabolism and liver health.

Inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing hyperglycemia. While flavonoids as a class have been investigated for their potential to inhibit these enzymes, there is currently a lack of specific preclinical studies investigating the direct inhibitory effects of this compound on α-amylase and α-glucosidase. Therefore, its potential in this specific area of metabolic regulation remains to be elucidated.

Preclinical studies have provided evidence for the hepatoprotective effects of this compound, particularly in the context of non-alcoholic fatty liver disease (NAFLD). In a mouse model of high-fat diet (HFD)-induced NAFLD, this compound administration was shown to reduce hepatic lipid accumulation. This was evidenced by decreased levels of aspartate aminotransferase (AST), cholesterol, and triglycerides in the serum, as well as reduced triglyceride levels in the liver tissue. Histopathological analysis further confirmed the attenuation of liver injury. The proposed mechanism for this hepatoprotective effect involves the regulation of the farnesoid X receptor (FXR) and sterol regulatory element-binding protein 1 (SREBP1) signaling pathway. This compound was found to prevent the HFD-induced decrease in FXR expression while inhibiting the expression of SREBP1 in the nucleus. In vitro studies using Huh-7 cells and FXR knockout mouse primary hepatocytes further supported these findings, demonstrating that this compound suppressed excessive triglyceride accumulation by upregulating FXR and inhibiting SREBP1 expression. These results suggest that this compound ameliorates HFD-induced NAFLD by reducing lipid accumulation through the modulation of the FXR-SREBP1 signaling pathway.

Table 4: Hepatoprotective Effects of this compound in a NAFLD Mouse Model

ParameterEffect of this compound
Serum Aspartate Aminotransferase (AST) Decreased
Serum Cholesterol Decreased
Serum Triglycerides Decreased
Liver Triglycerides Decreased
Liver Histopathological Injury Attenuated
FXR Expression Upregulated
SREBP1 Expression (Nuclear) Inhibited

Enhancement of Energy Metabolism

This compound has been shown to positively influence energy metabolism in preclinical studies. researchgate.net In animal models, treatment with this compound enhanced energy metabolism, which had been decreased by exposure to high doses of capsaicin. researchgate.net This intervention suggests a potential for this compound to restore metabolic balance. researchgate.net The compound, a key bioactive component from Plumula nelumbinis, was observed to mitigate metabolic imbalances in rats, contributing to the restoration of energy metabolism. researchgate.net

Tissue Repair and Regeneration in Preclinical Models

The wound healing properties of this compound have been investigated in a plane skin wound model in mice. rrpharmacology.ruresearchgate.netcyberleninka.ru When applied topically as an aqueous solution, this compound isolated from Lyсhnis chalcedonica contributed to a significant reduction in the size of skin wounds. rrpharmacology.rucyberleninka.ru This effect was found to be comparable to the action of the comparison drug, aloe juice. rrpharmacology.rucyberleninka.ru The therapeutic effect was most pronounced during the first three weeks of the healing process, which corresponds to the inflammation, proliferation, and repair activation stages. rrpharmacology.rucyberleninka.ru

Table 1: Preclinical Wound Healing Study of this compound

Parameter Description Reference
Compound This compound (apigenin-6-C-β-D glucopyranosyl 8-C-α-L arabinopyranoside) rrpharmacology.ru
Source Above-ground part of Lyсhnis chalcedonica L. rrpharmacology.ru
Model Plane skin wound in sexually mature mongrel male CD-1 mice rrpharmacology.rucyberleninka.ru
Application External (topical) aqueous solution rrpharmacology.ruresearchgate.net
Key Finding Significant reduction in the size of plane skin wounds, comparable to aloe juice. rrpharmacology.rucyberleninka.ru

In addition to reducing wound size, this compound demonstrated a significant effect on epithelialization. rrpharmacology.rucyberleninka.ru In a study on plane skin wounds in mice, the application of a 3.0 µg/mL aqueous solution of this compound resulted in more complete epithelialization than that observed in the group treated with a comparison drug, aloe juice. rrpharmacology.rucyberleninka.ru The period of epithelialization is defined as the number of days required for the scar to fall off without any remaining raw wound. smujo.id

Table 2: Effect of this compound on Epithelialization

Model Treatment Outcome Reference
Plane skin wound in miceThis compound (3.0 µg/mL aqueous solution)More complete epithelialization recorded compared to the aloe juice comparison group. rrpharmacology.rucyberleninka.ru

Broader Biological Activities in Preclinical Research

Research into the specific antiplasmodial effects of isolated this compound is an emerging area. While various plant extracts have been studied for their activity against Plasmodium falciparum, detailed investigations focusing solely on this compound's direct role and mechanism of action in this context are limited in the reviewed literature. phytopharmajournal.comnih.govresearchgate.net

The potential antipyretic (fever-reducing) properties of this compound have not been detailed in the available preclinical research. Further investigation is required to determine if this compound possesses such therapeutic effects.

Antimicrobial Activity

This compound, a flavone C-glycoside found in various plants, has demonstrated notable antimicrobial properties, particularly against fungal pathogens nih.govwikipedia.org. As a member of the flavonoid class of compounds, its mechanisms of action are thought to align with those established for other flavonoids, which involve a variety of interactions with microbial cells nih.govmdpi.com. Flavonoids are recognized for their potential to disrupt microbial structures and functions, contributing to their anti-infective capabilities nih.gov.

Research has specifically identified this compound's efficacy against fungal species such as Candida albicans and Candida parapsilosis nih.gov. The activity against these opportunistic yeasts highlights its potential as an antifungal agent. Studies on Artemisia herba-alba, a plant in which this compound is a known constituent, have shown that its essential oils possess antibacterial and cytotoxic effects, supporting the traditional use of the plant for its antiseptic properties wikipedia.org.

The molecular mechanisms underlying the antimicrobial action of flavonoids like this compound are multifaceted. Key mechanisms include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism nih.govnih.gov. For instance, some flavonoids are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication nih.gov. Others can compromise the integrity of the microbial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death nih.govresearchgate.net. Furthermore, flavonoids can inhibit microbial energy metabolism, depriving the cells of the necessary ATP for survival nih.gov. The ability to suppress efflux pumps and inhibit biofilm formation are other ways flavonoids exert their antimicrobial effects mdpi.com.

Table 1: Antifungal Activity of this compound

Microorganism Activity Range (μg/mL) Source
Candida albicans 40–3120 nih.gov
Candida parapsilosis 40–3120 nih.gov

Anticancer Activity

This compound is also recognized for its potential anticancer activity, a property shared by many flavonoids nih.gov. The anticancer effects of flavonoids are often attributed to their ability to modulate various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis mdpi.comnih.gov. While direct and extensive mechanistic studies solely on this compound are still emerging, its activity can be inferred from its chemical class and the known anticancer mechanisms of related flavonoids nih.govnih.govnih.gov. Extracts from plants containing this compound, such as Artemisia herba-alba, have been shown to exert a cytotoxic effect on cancer cells wikipedia.org.

The molecular mechanisms through which flavonoids exhibit anticancer effects are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes and signaling pathways involved in carcinogenesis mdpi.commdpi.com.

Key Molecular Mechanisms:

Inhibition of Signaling Pathways: Flavonoids can interfere with critical cancer-related signaling pathways. One such pathway is the NF-κB (nuclear factor kappa B) pathway, which is a central regulator of inflammation and is often dysregulated in cancer nih.gov. This compound has been shown to inhibit NF-κB signaling in the context of inflammation, a mechanism that is highly relevant to its potential anticancer effects nih.gov. Other pathways commonly targeted by flavonoids include the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival mdpi.comnih.gov.

Induction of Apoptosis: A significant mechanism for the anticancer activity of flavonoids is the induction of apoptosis in tumor cells nih.gov. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family mdpi.com.

Enzyme Inhibition: Certain flavonoids have been found to inhibit fatty acid synthase (FAS), a key enzyme involved in lipogenesis that is overexpressed in many human cancers nih.gov. Inhibition of FAS can lead to the suppression of tumor cell growth and the induction of apoptosis nih.gov.

Modulation of Oxidative Stress: Cancer cells often have higher levels of reactive oxygen species (ROS) compared to normal cells . Flavonoids can act as pro-oxidants in cancer cells, further increasing ROS levels beyond a tolerable threshold, which can trigger cell death nih.gov.

These established mechanisms for flavonoids provide a strong basis for understanding the potential molecular actions of this compound in cancer therapy.

Table 2: Potential Anticancer Mechanisms of Action for Flavonoids like this compound

Mechanism of Action Description Potential Effect on Cancer Cells Relevant Pathways/Molecules
Induction of Apoptosis Triggers programmed cell death. Eliminates malignant cells. Bcl-2 family, Caspases mdpi.com
Cell Cycle Arrest Halts the progression of the cell cycle. Prevents cancer cell proliferation. Cyclin-dependent kinases (CDKs)
Inhibition of NF-κB Pathway Downregulates the activity of the NF-κB transcription factor. Reduces inflammation-driven cancer progression and cell survival. nih.gov IKK, NF-κB mdpi.com
Inhibition of PI3K/Akt Pathway Blocks a key signaling pathway for cell growth and survival. Suppresses tumor growth and proliferation. nih.gov PI3K, Akt, mTOR mdpi.com
Inhibition of Fatty Acid Synthase (FAS) Blocks the synthesis of fatty acids. Induces apoptosis and inhibits cell growth. nih.gov FAS nih.gov
Modulation of Oxidative Stress Can act as a pro-oxidant in the tumor microenvironment. Increases ROS to toxic levels, inducing cell death. nih.gov Reactive Oxygen Species (ROS) mdpi.com

Structure Activity Relationship Sar Studies and Chemical Modification

Computational Approaches to SAR and Quantitative Structure-Activity Relationship (QSAR)

Computational methods provide a rapid and cost-effective means to predict the biological activity of compounds and understand their interaction with target molecules. d-nb.info These in silico techniques, including molecular docking and QSAR, are instrumental in modern drug discovery and development. d-nb.inforesearchgate.net

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. koreascience.krresearchgate.net This technique models the interaction at an atomic level, helping to characterize the behavior of small molecules within the binding site of a target and elucidate the biochemical processes involved. researchgate.net The process involves sampling various conformations (poses) of the ligand within the active site and then using a scoring function to assess the binding affinity, which is often expressed in terms of binding energy (kcal/mol). researchgate.netnih.gov

In silico studies have explored the interaction of Schaftoside with various protein targets. For example, in a study investigating potential inhibitors for the main protease (Mpro) of SARS-CoV-2, this compound was docked into the protein's active site. nih.gov Such analyses identify key non-covalent interactions, including hydrogen bonds and electrostatic or hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Another study focusing on diabetes management investigated the docking of C-glycosyl flavones, including this compound, with multiple diabetic protein targets like α-amylase and α-glucosidase. nih.gov The results indicated that these ligands could significantly inhibit the proteins, with their potential rooted in favorable binding energies and specific interactions with amino acid residues in the active site. nih.gov For instance, the α-glucosidase inhibitory activity of this compound has been attributed to its molecular interactions within the enzyme's binding pocket. nih.gov

LigandTarget ProteinReported Binding Affinity/ScoreKey Interacting Residues (Example)
This compound Dengue NS2B-NS3 ProteaseHigh Docking ScoreCatalytic triad (B1167595) (His51, Asp75, Ser135)
This compound α-GlucosidaseFavorable Binding EnergyNot specified in source
This compound Main Protease (Mpro)Favorable Binding EnergyNot specified in source

This table is generated based on findings from multiple in silico studies. Specific binding scores and interacting residues can vary based on the software and parameters used. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structures of a series of compounds with their biological activities. mdpi.compnrjournal.com These models relate predictor variables, which are physicochemical properties or theoretical molecular descriptors, to the response variable, which is a quantitative measure of biological activity (e.g., IC₅₀ values). mdpi.comanalchemres.org By establishing a statistically significant relationship, QSAR models can be used to predict the activity of new or untested compounds. d-nb.infopnrjournal.com

While specific QSAR models developed exclusively for this compound are not widely reported, broader studies on flavonoids provide significant insights. koreascience.krcdnsciencepub.comjst.go.jp Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. cdnsciencepub.comjst.go.jp These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding a set of aligned molecules to derive a correlation with their biological activity. cdnsciencepub.comjst.go.jp

For instance, a 3D-QSAR study on a series of C-glycosylflavones as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors revealed the importance of specific substitutions. nih.gov The resulting CoMFA and CoMSIA contour maps provide a visual representation of how different fields influence activity. nih.gov

Steric Fields: Indicate regions where bulky substituents may increase or decrease activity.

Electrostatic Fields: Highlight areas where positive or negative charges are favorable for interaction.

Hydrogen Bond Fields: Show where hydrogen bond donors or acceptors on the ligand would enhance binding affinity.

Such models have demonstrated that for flavonoids, the number and position of hydroxyl groups, the presence of a double bond in the C-ring, and the nature of glycosylation significantly affect their biological activities. mdpi.compnrjournal.com These findings can be extrapolated to understand the activity of this compound, which possesses multiple hydroxyl groups and two different sugar moieties.

Influence of Structural Features on Biological Activity

The specific arrangement of atoms and functional groups in this compound dictates its biological profile. Variations in the flavonoid backbone or the attached sugar units can lead to significant changes in activity.

This compound is a di-C-glycoside of apigenin (B1666066). The biological activity of C-glycosyl flavones is highly dependent on several structural features:

The Aglycone Core: The hydroxylation pattern of the aglycone (the non-sugar part) is critical. For example, flavonoids derived from luteolin (B72000) (which has an ortho-dihydroxyl group on the B-ring) often exhibit higher antioxidant activity than those derived from apigenin, like this compound. pnrjournal.com This enhanced activity is attributed to the B-ring's catechol structure, which is more effective at donating hydrogen atoms and stabilizing radical species. pnrjournal.com

Position of Glycosylation: The attachment of sugar moieties at the C-6 or C-8 positions influences the molecule's interaction with targets. This compound has glycosyl groups at both the C-6 (glucose) and C-8 (arabinose) positions. This di-glycosylation makes the molecule more water-soluble compared to its aglycone, apigenin, but can also create steric hindrance, potentially reducing its ability to fit into certain enzyme active sites compared to mono-glycosides or the aglycone itself. nih.govphcog.com

CompoundAglyconeGlycosylationKey Structural Difference from this compoundImpact on Activity (Example: Antioxidant)
This compound Apigenin6-C-glucosyl, 8-C-arabinosyl-Baseline
Isothis compound Apigenin6-C-arabinosyl, 8-C-glucosylInverted sugar positions at C-6/C-8Often exhibits similar or slightly different activity.
Vicenin-2 Apigenin6,8-di-C-glucosylHas glucose at C-8 instead of arabinoseDifferent spatial arrangement and H-bonding potential.
Orientin Luteolin8-C-glucosylLuteolin aglycone (extra 3'-OH group)Generally higher antioxidant activity due to catechol B-ring. pnrjournal.com
Isoorientin Luteolin6-C-glucosylLuteolin aglycone; C-6 glycosylationGenerally higher antioxidant activity due to catechol B-ring. pnrjournal.com
Vitexin (B1683572) Apigenin8-C-glucosylMono-glycoside (lacks C-6 sugar)Less sterically hindered than this compound.

The numerous hydroxyl (-OH) and carbonyl (C=O) groups in this compound's structure allow for the formation of intramolecular hydrogen bonds (IHBs). mdpi.com These are non-covalent interactions that occur within a single molecule, for example, between the 5-hydroxyl group and the 4-carbonyl group on the C-ring, a common feature in flavonoids. mdpi.com

IHBs play a crucial role by:

Stabilizing Conformation: They lock parts of the molecule into a more rigid, planar conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially enhancing binding affinity.

Modulating Physicochemical Properties: IHBs can "mask" the polar hydroxyl protons, making the molecule slightly less polar and potentially affecting properties like membrane permeability. cdnsciencepub.com

Influencing Acidity: The formation of an IHB can increase the acidity of the participating hydroxyl proton, which can be important for certain reaction mechanisms, such as free radical scavenging. cdnsciencepub.com

The distribution of electron density is directly related to these interactions. The electronegative oxygen atoms pull electron density towards them, creating electron-rich regions (on the oxygens) and electron-poor regions (on the hydrogens). This charge distribution is fundamental to forming hydrogen bonds and interacting with polar residues in an enzyme's active site. pnrjournal.com Quantum chemistry calculations can map this electron density, revealing the strength and nature of these bonds and providing insight into the molecule's reactive sites. pnrjournal.com

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a specific purpose. For a molecule like this compound, derivatization can be employed for both analytical detection and the creation of synthetic analogs with modified biological activity.

For analytical applications , particularly in chromatography (HPLC) and mass spectrometry (LC-MS), the hydroxyl groups of flavonoids can be derivatized to:

Enhance UV/Fluorescence Detection: Attaching a chromophore or fluorophore can significantly increase the sensitivity of detection, which is useful when analyzing trace amounts in biological samples.

Improve Ionization for Mass Spectrometry: Modifying the structure to include a readily ionizable group, such as a quaternary ammonium (B1175870) salt, can enhance the signal in electrospray ionization (ESI) mass spectrometry, allowing for lower detection limits.

Increase Volatility for Gas Chromatography (GC): Silylation, the conversion of -OH groups to trimethylsilyl (B98337) (TMS) ethers, is a common technique to make non-volatile compounds like this compound suitable for GC analysis.

For synthetic applications , derivatization is used to create novel molecules with potentially improved properties. Strategies for this compound could include:

Alkylation or Acylation: Converting one or more hydroxyl groups to ethers or esters can modulate the molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes.

Selective Protection/Deprotection: In a synthetic scheme, specific hydroxyl groups can be "protected" with a chemical group to prevent them from reacting while another part of the molecule is modified. This is a standard strategy in the synthesis of complex molecules.

Glycosidic Bond Modification: While chemically challenging due to the stability of the C-C bond, advanced synthetic methods could potentially alter the sugar moieties to explore how different carbohydrates affect activity.

These derivatization methods are crucial tools for both quantifying this compound in complex mixtures and exploring its SAR to design more potent and specific analogs.

Future Research Directions in Schaftoside Studies

Elucidating Underexplored Molecular Targets and Complex Signaling Networks

While current research has identified several signaling pathways modulated by schaftoside, a comprehensive map of its molecular interactions is far from complete. Studies have shown that this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation nih.gov. It has also been found to target Ca2+/calmodulin-dependent protein kinase II (CaMKII-δ), thereby regulating the autophagy-lysosome pathway nih.gov. Furthermore, investigations in murine and microglial cell models suggest this compound may exert its effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) pathway or activating the hypoxia-inducible factor-1α (HIF-1α) signaling pathway to suppress inflammation mdpi.com.

Future research must move beyond these known pathways to identify other direct molecular targets and explore the intricate crosstalk between signaling networks. An integrated approach using proteomics and phosphoproteomics, similar to the strategy that identified CaMKII as a potential target, could reveal novel binding partners and phosphorylation cascades affected by this compound nih.gov. Understanding how the modulation of one pathway (e.g., CaMKII) influences others (e.g., NF-κB or HIF-1α) will be crucial for a holistic view of its mechanism of action and for identifying the most relevant targets for specific disease contexts.

Advanced Preclinical Model Development for Specific Pathologies

The evaluation of this compound's efficacy has so far relied on conventional preclinical models. These include lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells, mouse models of depression and anxiety induced by LPS or chronic unpredictable mild stress (CUMS), and rat models of calcium oxalate kidney stones nih.govmdpi.comnih.govnih.gov. While valuable, these models may not fully recapitulate the complexity of human diseases.

The development and application of more advanced, human-relevant preclinical models are imperative. The FDA Modernization Act 2.0 encourages the use of alternatives to animal testing, such as organ-on-a-chip systems, organoids, and human-induced pluripotent stem cells (iPSCs) nih.gov. For instance, a "gut-liver-on-a-chip" model could be employed to study the metabolism and potential hepatoprotective effects of this compound in a system that mimics human physiology more closely nih.gov. Similarly, 3D in vitro microtissue models, which can incorporate multiple primary human cell types like hepatocytes, Kupffer cells, and endothelial cells, could offer a more predictive platform for studying complex pathologies like non-alcoholic steatohepatitis (NASH) researchgate.net. Utilizing such advanced models will improve the translational relevance of preclinical findings and provide deeper insights into this compound's therapeutic potential.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Insight

To achieve a systems-level understanding of this compound's biological effects, future studies must integrate various multi-omics technologies. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to the compound nih.gov. Previous studies on other natural products have successfully used multi-omics to identify key biomolecules and affected pathways nih.gov. For example, an integrated analysis of the transcriptome and metabolome of Stevia rebaudiana revealed how polyploidization enhances the biosynthesis of specific glycosides by upregulating key genes mdpi.com.

A similar strategy applied to this compound could be highly informative. By treating specific cell or animal models with this compound and analyzing the resulting changes across the different "omes," researchers can construct detailed gene-metabolite correlation networks mdpi.com. This could reveal, for instance, how this compound-induced changes in gene expression (transcriptomics) lead to alterations in protein levels (proteomics) and, subsequently, shifts in cellular metabolic profiles (metabolomics). This holistic approach is essential for identifying novel biomarkers of this compound activity and for building comprehensive models of its mechanism of action.

Bioengineering and Synthetic Biology Approaches for Sustainable Production

The production of this compound currently relies on extraction from plant sources, which can be inefficient and unsustainable biotechrep.ir. Synthetic biology offers a promising alternative for the high-yield production of flavonoids like this compound in microbial systems biotechrep.irfrontiersin.org. The biosynthesis of this compound involves a two-step C-glycosylation process catalyzed by specific C-glycosyltransferases (CGTs) that first add a glucose moiety and then an arabinose moiety to a flavanone precursor pnas.orgnih.gov. Researchers have successfully reconstituted the this compound production pathway in E. coli, demonstrating the feasibility of heterologous biosynthesis researchgate.net.

Future work should focus on optimizing these microbial biofactories. This can be achieved through various metabolic engineering strategies, such as pathway engineering, tuning gene dosage, and optimizing gene expression levels biotechrep.ir. Advanced bioengineering tools, including computer-dependent gene design and site-specific mutagenesis, can be used to engineer more efficient enzymes nih.gov. Furthermore, exploring different microbial chassis, such as yeast, or developing plant cell culture systems could provide alternative and potentially more efficient platforms for the sustainable and scalable production of this compound.

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

The therapeutic effects of plant extracts are often attributed to the synergistic action of multiple constituents rather than a single compound nuevo-group.com. Research on Clinacanthus nutans extracts suggests that the plant's anti-inflammatory activity may result from synergistic interactions between this compound and other phenolic compounds, as the bioactivity did not directly correlate with this compound concentration alone nih.gov. This highlights the potential for this compound to act in concert with other molecules to produce an enhanced therapeutic effect, a phenomenon observed with various phytochemical combinations researchgate.netnih.gov.

Systematic investigation into these synergistic effects is a critical future direction. Studies should be designed to test combinations of this compound with other relevant phytochemicals (e.g., other flavonoids) or conventional therapeutic agents. Such combinations could act on multiple cellular targets, modulate different signaling pathways like NF-κB and Nrf2, enhance bioavailability, or overcome drug resistance mechanisms nuevo-group.comresearchgate.netmdpi.com. Identifying potent synergistic pairings could lead to the development of more effective, multi-targeted combination therapies for complex chronic diseases.

Development of Advanced Analytical Techniques for In Vivo Metabolite Profiling

Understanding the metabolic fate of this compound in the body is crucial for interpreting its biological activity. A study using ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) has successfully identified numerous this compound metabolites in the plasma, urine, and other biological samples of rats nih.gov. The study noted differences in metabolite profiles between healthy and pathological model rats, suggesting that the disease state can influence the compound's metabolism nih.gov.

While current methods are powerful, there is a need to develop more advanced analytical techniques for in vivo metabolite profiling. Modern analytical chemistry offers a suite of tools, including various forms of liquid chromatography, gas chromatography, and mass spectrometry, for the detailed structural characterization of flavonoids researchgate.netiosrjournals.org. Future research could focus on developing higher-throughput methods to accelerate metabolite screening. Furthermore, the application of techniques like mass spectrometry imaging could allow for the visualization of this compound and its metabolites directly within tissue sections, providing invaluable spatial information about the compound's distribution and sites of action. Expanding the repertory of valid analytical methods is essential for detailed bioavailability and metabolism research sunyempire.edu.

Comparative Pharmacological Profiling of this compound Isomers and Synthetic Derivatives

This compound co-exists with its structural isomer, isothis compound, in many plant sources. These isomers share the same molecular formula but differ in the arrangement of their atoms, which can lead to different physical, chemical, and biological properties conicet.gov.arsolubilityofthings.com. Analytical methods can distinguish between this compound and isothis compound, for example, by differences in their fragmentation patterns in MS/MS spectra conicet.gov.ar. However, the specific pharmacological differences between these two isomers have not been thoroughly investigated.

A key area for future research is the direct comparative profiling of purified this compound and isothis compound. These studies should assess their respective potencies and efficacies against known molecular targets and in various bioassays to determine if one isomer is more active or possesses a distinct activity profile. Additionally, the total synthesis of this compound has been achieved, which opens the door to the creation of novel synthetic derivatives semanticscholar.org. As has been done with other flavonoids, researchers can now design and synthesize this compound analogues with modified structures to potentially improve their pharmacological properties, such as enhanced target specificity, greater potency, or improved metabolic stability nih.gov. This comparative profiling will be essential for identifying the most promising molecular scaffold for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the validated chromatographic methods for quantifying Schaftoside in plant extracts?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification. Key parameters include:

  • Column selection : C18 reverse-phase columns for polar compound separation .
  • Mobile phase : Gradient elution with acetonitrile/water + 0.1% formic acid to enhance ionization .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (80–120%) .
    • Data Interpretation : Compare retention times and fragmentation patterns with reference standards. Use internal standards (e.g., apigenin-7-O-glucoside) to correct for matrix effects .

Q. How can researchers optimize this compound extraction yields from plant matrices?

  • Methodological Answer :

  • Solvent selection : Ethanol-water mixtures (70–80% ethanol) balance polarity and environmental safety .
  • Extraction techniques : Ultrasonic-assisted extraction (UAE) at 40–50°C for 30–45 minutes maximizes yield while minimizing degradation .
  • Parameter optimization : Use response surface methodology (RSM) with Box-Behnken design to model interactions between solvent ratio, temperature, and time .

Q. What in vitro assays are appropriate for preliminary screening of this compound’s bioactivity?

  • Methodological Answer :

  • Antioxidant activity : DPPH and ABTS radical scavenging assays, with IC50 calculations normalized to Trolox equivalents .
  • Anti-inflammatory potential : LPS-induced NO production in RAW 264.7 macrophages, ensuring cytotoxicity controls (e.g., MTT assay) .
  • Dose-response curves : Use non-linear regression models (e.g., GraphPad Prism) to estimate EC50 values and Hill slopes .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacokinetic (PK) profiles be resolved?

  • Methodological Answer :

  • Source identification : Check variability in plant sources (e.g., geographic origin, harvest time) using metabolomic profiling .
  • Experimental replication : Conduct cross-lab studies with standardized protocols (e.g., identical LC-MS settings) .
  • Statistical reconciliation : Apply mixed-effects models to account for inter-subject variability in bioavailability studies .

Q. What experimental designs are suitable for elucidating this compound’s molecular mechanisms in chronic diseases?

  • Methodological Answer :

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways (e.g., NF-κB, MAPK) .
  • Knockout models : Use CRISPR-Cas9-edited cell lines to validate gene targets (e.g., Nrf2 in oxidative stress) .
  • Temporal analysis : Time-course experiments to distinguish primary vs. secondary effects .

Q. How can researchers address low reproducibility in this compound’s in vivo efficacy studies?

  • Methodological Answer :

  • Standardized animal models : Adopt consistent strains (e.g., C57BL/6 mice) and disease induction protocols (e.g., STZ for diabetes) .
  • Blinding and randomization : Use computer-generated randomization sequences and double-blind dosing .
  • Meta-analysis : Pool data from multiple studies to assess effect size heterogeneity (e.g., RevMan software) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Methodological Answer :

  • Non-linear modeling : Fit sigmoidal curves using four-parameter logistic regression (4PL) .
  • Multiple comparisons : Adjust for false discovery rates (e.g., Benjamini-Hochberg correction) .
  • Power analysis : Precalculate sample sizes (G*Power software) to ensure adequate detection of 20% effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.